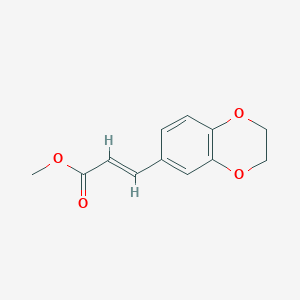

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

Description

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate (CAS: 383907-59-3) is an α,β-unsaturated ester featuring a 2,3-dihydro-1,4-benzodioxin moiety. It has been cataloged with 95% purity and is listed as discontinued in commercial databases, though synthetic protocols for analogs suggest feasible laboratory-scale preparation .

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHRXDGTUJEHT-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate typically involves the esterification of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the final product is achieved through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid.

Reduction: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate has been studied for its potential as:

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species .

- Enzyme Inhibitors: It has shown promise as an inhibitor for enzymes such as lipoxygenase and cholinesterase, which are involved in inflammatory responses and neurodegenerative diseases.

Material Science

The compound's unique structural features allow it to be utilized in:

- Polymer Synthesis: this compound can serve as a monomer in the production of polymers with specific mechanical and thermal properties.

- Coatings and Adhesives: Its acrylate functionality makes it suitable for applications in coatings that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several benzodioxin derivatives. This compound was found to inhibit the growth of Staphylococcus aureus at concentrations lower than those required for conventional antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted that this compound effectively inhibited lipoxygenase activity in vitro. This inhibition suggests potential applications in treating inflammatory disorders where lipoxygenase plays a crucial role .

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring can engage in π-π interactions with aromatic residues in proteins, while the acrylate moiety can undergo Michael addition reactions with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate (13k)

- Structure : Ethyl ester analog.

- Synthesis: Prepared via Knoevenagel condensation with 93% yield, demonstrating high efficiency under mild conditions .

- Activity: Scaffold derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) are noted for PD-1/PD-L1 inhibitory activity in immunomodulation studies .

Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate

- Structure: Nitro and cyano substituents on the benzodioxole ring.

- Crystallography : Exhibits a planar benzodioxole system (max deviation: 0.036 Å) and C–H∙∙∙O hydrogen bonds forming C(8) chains. Weak π-π stacking (3.887 Å centroid distance) is observed .

- Reactivity: The electron-withdrawing nitro and cyano groups enhance electrophilicity, contrasting with the unsubstituted benzodioxin in the parent compound.

Functional Group Modifications on the Benzodioxin Ring

3-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic Acid

- Structure : Methoxy substitution at C8 and carboxylic acid terminus.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Structure : Acetic acid substituent.

- Bioactivity : Demonstrates anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema assays (ED₅₀ ~10 mg/kg) .

Heterocyclic Hybrid Derivatives

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

- Structure: Quinoline-dioxin hybrid with a ketone linkage.

- Crystallography: Quinoline and benzodioxin rings form a dihedral angle of 56.96°, with weak C–H∙∙∙N/O interactions stabilizing the lattice .

- Activity: Unreported for this compound, but quinoline motifs are associated with antimicrobial and anticancer properties.

Data Tables: Key Comparative Metrics

Research Findings and Structure-Activity Relationships (SAR)

- Electrophilic Acrylate Systems : The α,β-unsaturated ester in this compound may enhance reactivity toward nucleophiles, a trait exploited in scaffold derivatization for drug discovery .

- Anti-inflammatory vs. Immunomodulatory Activity: Acetic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) show direct anti-inflammatory effects, while ester derivatives are explored in immunomodulation, suggesting substituent-dependent mechanistic divergence .

- Crystallographic Trends : Planar benzodioxin/dioxole rings and weak intermolecular interactions (C–H∙∙∙O/N, π-π stacking) are common, influencing solubility and solid-state stability .

Biological Activity

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: CHO

Molecular Weight: 220.22 g/mol

IUPAC Name: this compound

CAS Number: 16764874

Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Antioxidant Properties: The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This effect is crucial for preventing cellular damage associated with various diseases .

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses and neurotransmission. Notably, it has shown potential as a lipoxygenase inhibitor, which could be beneficial in treating inflammatory conditions .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction: The compound binds to the active sites of enzymes such as lipoxygenase and cholinesterase, inhibiting their activity and altering metabolic pathways .

- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells .

Case Studies

Several studies have investigated the biological activity of this compound:

Q & A

Q. What experimental protocols are recommended for synthesizing methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate with high stereochemical purity?

Methodological Answer: Optimize reaction conditions using a reflux setup with stoichiometric control of reagents (e.g., aryl acids or acryloyl chloride derivatives). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. For stereochemical control, employ polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to stabilize intermediates . Validate purity using HPLC and confirm the (E)-configuration via -NMR (olefinic proton coupling constants) and X-ray crystallography, as demonstrated in analogous benzodioxin-acrylamide structures .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer: Design a stability study using accelerated degradation protocols:

- Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation products via GC-MS or LC-MS.

- Photostability: Expose samples to UV light (λ = 254–365 nm) and monitor changes using UV-Vis spectroscopy.

- Humidity sensitivity: Store samples at 75% relative humidity and assess hydrolysis via -NMR.

Tabulate degradation kinetics (e.g., half-life) and identify degradation pathways (e.g., ester hydrolysis or oxidation) using mass fragmentation patterns .

Advanced Research Questions

Q. How can computational models predict the environmental fate and ecotoxicological risks of this compound?

Methodological Answer: Use molecular dynamics (MD) and density functional theory (DFT) to calculate:

- Partition coefficients (LogP): Predict bioavailability in aquatic vs. lipid-rich environments.

- Degradation pathways: Simulate hydrolysis, photolysis, or microbial breakdown using software like Gaussian or COSMO-RS.

Validate predictions with experimental data from microcosm studies (e.g., OECD 307 guidelines) to assess biodegradation rates and metabolite toxicity. Cross-reference with environmental monitoring data to model long-term distribution in soil-water systems .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects) of this compound?

Methodological Answer: Address contradictions through:

- Dose-response reevaluation: Test activity across a broader concentration range (nM–mM) to identify biphasic effects.

- Cell-line specificity: Compare results in primary vs. cancer cell lines (e.g., HepG2 vs. HEK293) under standardized culture conditions.

- Mechanistic studies: Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., Nrf2 for antioxidant activity vs. caspase-3 for apoptosis). Apply Hill coefficient analysis to distinguish receptor-mediated vs. nonspecific interactions .

Q. How can researchers design a QSAR model to optimize the compound’s bioactivity while minimizing off-target effects?

Methodological Answer:

- Descriptor selection: Use molecular weight, polar surface area, and electronic parameters (HOMO-LUMO gaps) as independent variables.

- Training dataset: Curate bioactivity data from public databases (e.g., ChEMBL) for acrylate derivatives with similar scaffolds.

- Validation: Apply leave-one-out cross-validation and external test sets to avoid overfitting.

- Synthetic prioritization: Rank derivatives with predicted IC values <100 nM and LogP <5 for synthesis and in vitro testing .

Methodological Design and Data Analysis

Q. What experimental designs are suitable for studying structure-property relationships in derivatives of this compound?

Methodological Answer: Adopt a split-plot design to evaluate multiple variables efficiently:

- Main plots: Vary the benzodioxin substituents (e.g., electron-withdrawing vs. donating groups).

- Subplots: Modify the acrylate ester chain length (methyl vs. ethyl).

- Replicates: Use ≥4 replicates per condition to ensure statistical power.

Analyze data using ANOVA with post-hoc Tukey tests to isolate significant structural effects on properties like solubility or binding affinity .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Standardization: Calibrate instruments using certified reference materials (e.g., deuterated solvents).

- Batch comparison: Perform principal component analysis (PCA) on NMR/IR spectra to cluster batches by impurity profiles.

- Contingency testing: If shifts persist, re-crystallize the compound or use preparative HPLC to isolate stereoisomers, then re-analyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.